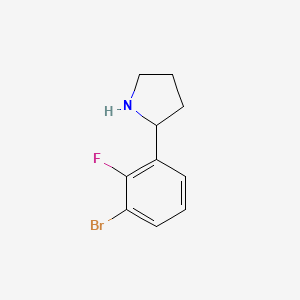

2-(3-Bromo-2-fluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

2-(3-bromo-2-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |

InChI Key |

LAWVVZKMCMFAJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like Selectfluor.

Formation of Pyrrolidine Ring: The brominated and fluorinated phenyl compound is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-2-fluorophenyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products Formed

Substitution Products: Azides, nitriles

Oxidation Products: Alcohols, ketones

Coupling Products: Biaryl compounds

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 2-(3-Bromo-2-fluorophenyl)pyrrolidine include:

Key Observations :

Physicochemical and Pharmacological Properties

- Biological Activity : While 2-(3-Bromo-2-fluorophenyl)pyrrolidine is used in prostacyclin analogs, 1-(1-Phenylcyclohexyl)pyrrolidine exhibits stimulant properties in primate models, underscoring the impact of structural modifications on biological outcomes .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-2-fluorophenyl)pyrrolidine, and what critical parameters influence yield?

- Methodological Answer: Synthesis typically involves halogenated aromatic precursors and pyrrolidine coupling. Key steps include:

- Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-pyrrolidine bond formation .

- Optimization of reaction conditions (e.g., palladium catalysts, ligand selection, solvent polarity) to mitigate steric hindrance from the bromo-fluorine substituents .

- Purification: Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine) .

Q. How can researchers validate the structural integrity of 2-(3-Bromo-2-fluorophenyl)pyrrolidine?

- Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm substitution patterns on the phenyl ring and pyrrolidine connectivity .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected at m/z 256.02) .

- X-ray Crystallography: Resolve stereochemical ambiguities (if applicable) .

- Elemental Analysis: Match calculated vs. observed C, H, N, Br, F percentages .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-(3-Bromo-2-fluorophenyl)pyrrolidine in cross-coupling reactions?

- Methodological Answer:

- Computational Studies: Use DFT calculations to model transition states and assess electronic effects of bromine/fluorine on reaction barriers (e.g., charge distribution at the C-Br bond) .

- Kinetic Isotope Effects (KIE): Probe rate-determining steps in catalytic cycles (e.g., oxidative addition vs. transmetallation) .

- In Situ Spectroscopy: Monitor intermediates via Raman or IR during reactions .

Q. How can contradictory data on the biological activity of halogenated pyrrolidine derivatives be resolved?

- Methodological Answer:

- Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines , focusing on variables (e.g., cell lines, assay protocols) .

- Dose-Response Reevaluation: Test the compound across broader concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects .

- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Br with Cl or modifying pyrrolidine substituents) to isolate contributing factors .

Q. What experimental designs optimize catalytic efficiency in asymmetric syntheses involving 2-(3-Bromo-2-fluorophenyl)pyrrolidine?

- Methodological Answer:

- Factorial Design: Vary factors (catalyst loading, temperature, solvent) to identify interactions affecting enantiomeric excess (%ee) .

Example:

| Factor | Levels Tested | Response (Yield/%ee) |

|---|---|---|

| Catalyst (L1–L4) | 5 mol%, 10 mol% | L3: 78% yield, 92%ee |

| Solvent | THF, DMF, Toluene | Toluene optimal |

Specialized Applications

Q. How does 2-(3-Bromo-2-fluorophenyl)pyrrolidine interact with biological targets (e.g., GPCRs)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding poses against protein structures (e.g., PDB ID 6CM4) .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (Ka, Kd) in real time .

Q. What role does this compound play in material science, particularly in organic electronics?

- Methodological Answer:

- Electrochemical Analysis: Cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO = −5.8 eV) .

- Thin-Film Fabrication: Spin-coating or vapor deposition for OLED/OFET testing, with AFM to assess morphology .

Data Contradiction & Validation

Q. Why do computational predictions sometimes conflict with experimental results for halogenated pyrrolidines?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.